Decamethylene diisocyanate

Overview

Description

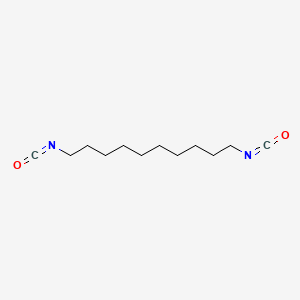

Decamethylene diisocyanate is an organic compound with the chemical formula C12H22N2O2. It is a type of diisocyanate, which means it contains two isocyanate groups (-N=C=O). Diisocyanates are widely used in the production of polyurethanes, which are versatile polymers used in various applications such as foams, elastomers, and coatings. This compound is particularly known for its role in producing high-performance polyurethanes with excellent mechanical properties and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decamethylene diisocyanate is typically synthesized through the phosgenation of decamethylene diamine. The process involves the reaction of decamethylene diamine with phosgene (COCl2) under controlled conditions to produce this compound and hydrogen chloride (HCl) as a byproduct. The reaction is carried out in an inert solvent such as toluene or chlorobenzene to facilitate the reaction and control the temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation reactors where decamethylene diamine is continuously fed into the reactor along with phosgene. The reaction mixture is then subjected to distillation to separate the desired this compound from other byproducts and unreacted starting materials. The purified this compound is then collected and stored under controlled conditions to prevent moisture contamination.

Chemical Reactions Analysis

Types of Reactions: Decamethylene diisocyanate undergoes several types of chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Polymerization Reactions: Reacts with polyols to form polyurethanes.

Hydrolysis: Reacts with water to form decamethylene diamine and carbon dioxide.

Common Reagents and Conditions:

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Polyols: Reacts with polyols at elevated temperatures to form polyurethanes.

Water: Reacts with water at room temperature, leading to hydrolysis.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Polyurethanes: Formed from the reaction with polyols.

Decamethylene Diamine and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Decamethylene diisocyanate has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of high-performance polyurethanes with specific mechanical and chemical properties.

Biology: Investigated for its potential use in biomedical applications, such as tissue engineering and drug delivery systems.

Medicine: Explored for its use in the development of medical devices and implants due to its biocompatibility and mechanical strength.

Industry: Widely used in the production of coatings, adhesives, and elastomers for various industrial applications.

Mechanism of Action

The mechanism of action of decamethylene diisocyanate involves its reactivity with nucleophiles such as alcohols, amines, and water. The isocyanate groups (-N=C=O) in this compound are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is the basis for its use in polyurethane synthesis and other applications.

Comparison with Similar Compounds

Decamethylene diisocyanate can be compared with other diisocyanates such as hexamethylene diisocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate. While all these compounds share the common feature of having two isocyanate groups, they differ in their chemical structure and properties:

Hexamethylene Diisocyanate: Has a shorter aliphatic chain, leading to different mechanical properties in the resulting polyurethanes.

Toluene Diisocyanate: Contains an aromatic ring, which imparts different chemical reactivity and mechanical properties.

Methylene Diphenyl Diisocyanate: Contains two aromatic rings, leading to higher rigidity and different thermal properties.

This compound is unique due to its longer aliphatic chain, which provides flexibility and toughness to the polyurethanes produced from it.

Biological Activity

Decamethylene diisocyanate (DMDI) is an aliphatic diisocyanate used primarily in the production of polyurethane elastomers, coatings, and adhesives. Its biological activity is a significant concern due to its potential toxicity and health effects upon exposure. This article compiles findings from various studies, case reports, and toxicological profiles to elucidate the biological activity of DMDI.

DMDI has the chemical formula CHNO and is characterized by two isocyanate (-N=C=O) functional groups. Its structure contributes to its reactivity with nucleophiles, including proteins in biological systems, which can lead to adverse health effects.

| Property | Value |

|---|---|

| Molecular Weight | 198.24 g/mol |

| Boiling Point | 265 °C |

| Density | 1.09 g/cm³ |

| Vapor Pressure | 0.0005 mmHg |

| Solubility in Water | Insoluble |

Respiratory Toxicity

DMDI, like other diisocyanates, poses significant risks for respiratory health. Inhalation exposure can lead to respiratory irritation, asthma, and other pulmonary conditions. Studies have shown that exposure to concentrations as low as 0.005 mg/L can result in adverse respiratory effects in animal models . Symptoms may include:

- Coughing

- Wheezing

- Shortness of breath

- Chest tightness

Case Study: Occupational Exposure

A notable case involved a worker exposed to DMDI in a manufacturing setting who developed severe asthma symptoms leading to hospitalization. Post-exposure analysis revealed elevated levels of specific IgG antibodies against DMDI, indicating sensitization . This case highlights the importance of monitoring and managing exposure in occupational settings.

Immunological Effects

DMDI exposure has been associated with immune system sensitization. Studies indicate that individuals exposed to diisocyanates may develop allergic reactions, including contact dermatitis and respiratory sensitization. The mechanism involves the formation of protein adducts that trigger immune responses .

Carcinogenic Potential

Current data on the carcinogenic potential of DMDI is limited; however, some studies suggest that prolonged exposure to diisocyanates may increase the risk of lung cancer due to chronic inflammation and cellular changes in lung tissue . Further research is necessary to establish a definitive link.

Metabolism and Toxicokinetics

DMDI undergoes metabolic processes primarily in the liver and lungs. Upon inhalation, it reacts with glutathione and proteins, forming adducts that can be detected in biological samples. The half-lives of these adducts vary, influencing their potential for long-term health effects .

Table 2: Metabolic Pathways of DMDI

| Pathway | Description |

|---|---|

| Glutathione Conjugation | Formation of DMDI-glutathione adducts |

| Protein Adduction | Binding with hemoglobin and albumin |

| Hydrolysis | Conversion to hexamethylene diamine (HDA) |

Properties

IUPAC Name |

1,10-diisocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMOIBZLSJDQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C=O)CCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196492 | |

| Record name | Decamethylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-39-0 | |

| Record name | Decamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decamethylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.